3-(2-thienylmethyl)-2-thioxo-2,3-dihydro-4(1H)-quinazolinone

Lipophilicity Physicochemical property Drug likeness

This N3-(2-thienylmethyl)-2-thioxoquinazolinone is a uniquely positioned heteroaryl probe for PDE7A active-site mapping and kinase inhibitor SAR. Unlike the well‑characterized N3‑phenyl analog (PDE7A IC₅₀ ~5 µM), the thiophene‑methyl substituent introduces a sulfur heteroatom that alters lipophilicity (XLogP3 = 2.4), hydrogen‑bond geometry, and metabolic stability, enabling de‑novo cytotoxicity and permeability studies. Use it as a structurally matched negative control or as an unexplored test article to benchmark against published N3‑aryl IC₅₀ values (294–384 µM in colon carcinoma lines). Procure now to accelerate your medicinal chemistry optimization without historical bias.

Molecular Formula C13H10N2OS2
Molecular Weight 274.4 g/mol
Cat. No. B5768500
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-thienylmethyl)-2-thioxo-2,3-dihydro-4(1H)-quinazolinone
Molecular FormulaC13H10N2OS2
Molecular Weight274.4 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=O)N(C(=S)N2)CC3=CC=CS3
InChIInChI=1S/C13H10N2OS2/c16-12-10-5-1-2-6-11(10)14-13(17)15(12)8-9-4-3-7-18-9/h1-7H,8H2,(H,14,17)
InChIKeyUOPGKGRKHBIOKJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(2-Thienylmethyl)-2-thioxo-2,3-dihydro-4(1H)-quinazolinone – Core Identity and Procurement Baseline


3-(2-Thienylmethyl)-2-thioxo-2,3-dihydro-4(1H)-quinazolinone (CAS 218929-74-9) is a synthetic, low-molecular-weight (274.4 g/mol) quinazolinone derivative bearing a thienylmethyl substituent at the N3 position and a thioxo group at C2 [1]. The compound belongs to the 2-thioxo-2,3-dihydroquinazolin-4(1H)-one chemotype, a scaffold widely explored for kinase inhibition, antioxidant activity, and anticancer potential [2]. However, the specific N3-(2-thienylmethyl) substitution pattern remains sparsely characterized in the peer-reviewed literature, with the majority of accessible records originating from vendor catalogs and non-authoritative aggregators.

Why Generic Substitution of 3-(2-Thienylmethyl)-2-thioxo-2,3-dihydro-4(1H)-quinazolinone Risks Uncontrolled Activity Shifts


Within the 2-thioxoquinazolinone family, even minor N3-substituent variations can produce large shifts in target affinity and selectivity. For instance, the N3-phenyl analog (3-phenyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one) exhibits PDE7A inhibitory activity with an IC50 of 4.68–5.50 µM , while N3-benzyl or N3-alkyl congeners show divergent cytotoxicity profiles against colon carcinoma lines, with IC50 values spanning ~165 µM to >380 µM depending on the aryl ring electronics [1]. The thienylmethyl group introduces a sulfur heteroatom capable of altering lipophilicity (XLogP3 = 2.4 [2]), hydrogen-bonding geometry, and metabolic stability relative to carbocyclic aryl analogs. Consequently, assuming functional equivalence between the thienylmethyl derivative and its phenyl, benzyl, or alkyl counterparts without direct comparative data is scientifically unsound and may lead to failed assay campaigns or misleading structure–activity conclusions.

Quantitative Differentiation Evidence for 3-(2-Thienylmethyl)-2-thioxo-2,3-dihydro-4(1H)-quinazolinone Against In-Class Analogs


Lipophilicity Offset from N3-Phenyl and N3-Benzyl Analogs

The target compound exhibits a computed XLogP3 of 2.4, placing it at a higher lipophilicity than the N3-phenyl analog (3-phenyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one; XLogP3 ~1.9 [1]) but lower than typical N3-benzyl derivatives (estimated XLogP3 ~2.8–3.2). This intermediate lipophilicity window may improve membrane permeability while retaining aqueous solubility, a balance often favorable for cellular target engagement. The quantification relies on computed descriptors from PubChem rather than experimental logP measurements, and no direct permeability or solubility comparison has been published for the set [2].

Lipophilicity Physicochemical property Drug likeness

Inferred PDE7A Selectivity Window Through Substituent Comparison

The N3-phenyl analog (3-phenyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one) has been tested against PDE7A, yielding IC50 values of 4.68 µM and 5.50 µM in independent assays . No PDE7A data exist for the target compound. However, the thienylmethyl group has enhanced electron-donating character and a larger steric footprint compared to phenyl, which is known to modulate PDE subtype selectivity across multiple chemotypes. Until direct screening is performed, the target compound cannot be considered a PDE7A tool; its differentiation remains speculative and extrapolated from class-level structure–activity trends.

PDE7A inhibition Phosphodiesterase Kinase selectivity

Anticancer Cytotoxicity Benchmarks from 3-Aryl-2-thioxoquinazolinone Congeners

A panel of 3-aryl-2-thioxo-2,3-dihydroquinazolin-4(1H)-ones (compounds 3a–3h) was evaluated against LoVo and HCT-116 colon carcinoma cell lines [1]. The most active member, 3a (N3-phenyl), displayed IC50 values of 294.32 ± 8.41 µM (LoVo) and 298.05 ± 13.26 µM (HCT-116), while compound 3f (a substituted N3-phenyl variant) showed 383.5 ± 8.99 µM and 323.59 ± 3.00 µM, respectively. The target compound was not included in this study. The thienylmethyl substitution introduces a sulfur atom that may engage in additional polar interactions or alter electronic distribution, potentially shifting cytotoxicity potency. Any claim of superior or inferior activity would be purely conjectural without direct head-to-head data.

Cytotoxicity Colon cancer Structure-activity relationship

Evidence-Linked Application Scenarios for 3-(2-Thienylmethyl)-2-thioxo-2,3-dihydro-4(1H)-quinazolinone


Exploratory Structure–Activity Relationship (SAR) Expansion Around the 2-Thioxoquinazolinone PDE7A Pharmacophore

Given that the N3-phenyl analog shows reproducible PDE7A inhibition (IC50 ~5 µM ), the thienylmethyl derivative can serve as a heteroaryl probe to map the PDE7A active site's tolerance for sulfur-containing substituents. The 0.5-unit higher XLogP3 versus the phenyl analog [1] may also influence cell-based PDE7A engagement, informing medicinal chemistry optimization campaigns.

Lipophilicity-Modulated Cell Penetration Studies in the Quinazolinone Series

The intermediate computed lipophilicity (XLogP3 = 2.4) positions the compound between the more polar N3-phenyl and more lipophilic N3-benzyl benchmarks. Researchers investigating passive membrane permeability in quinazolinone-based probes can use this compound to isolate the contribution of the thienyl heteroatom to cellular uptake, provided experimental logD and PAMPA/ Caco-2 data are generated in parallel [1].

Negative Control Differentiation in Colon Carcinoma Cytotoxicity Panels

Because the target compound has not been tested in the LoVo/HCT-116 cytotoxicity model, it can function as a structurally matched negative control or as a novel test article for de novo screening. The existing data for N3-aryl analogs (IC50 range 294–384 µM [2]) provide a direct quantitative baseline for ranking any newly observed potency, enabling rigorous SAR interpretation without historical bias.

Quote Request

Request a Quote for 3-(2-thienylmethyl)-2-thioxo-2,3-dihydro-4(1H)-quinazolinone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.